4-benzyl-1-[(oxiran-2-yl)methyl]piperidine
CAS No.: 78484-00-1
Cat. No.: VC11724930
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78484-00-1 |
|---|---|
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| IUPAC Name | 4-benzyl-1-(oxiran-2-ylmethyl)piperidine |
| Standard InChI | InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2 |
| Standard InChI Key | KZETVBNJADWALK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3CO3 |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3CO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The compound’s piperidine backbone adopts a chair conformation, with the benzyl group at C4 occupying an equatorial position to minimize steric strain . The 1-[(oxiran-2-yl)methyl] substituent introduces a strained three-membered epoxide ring, which confers electrophilic reactivity at the oxygen-bearing carbons. Key molecular parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine |
| SMILES | C1CN(CCC1CC2CO2)CC3=CC=CC=C3 |
| Topological Polar Surface Area | 21 Ų (epoxide oxygen contribution) |
The epoxide’s ring strain (≈27 kcal/mol) and dipole moment (≈1.8 D) make it susceptible to nucleophilic attack, a property exploitable in prodrug design or polymer crosslinking .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine:
Cyclization of Pre-Functionalized Amines
Epoxide formation via Sharpless epoxidation of a vicinal diol intermediate, followed by amine coupling. This route requires stereocontrol to maintain the epoxide’s configuration .
Physicochemical and Pharmacokinetic Properties
Predicted ADME Profile
Using QSAR models and analog data :
| Parameter | Prediction |
|---|---|
| LogP (Partition Coefficient) | 2.3 ± 0.4 (Moderate lipophilicity) |
| Solubility (Water) | 0.12 mg/mL (Low aqueous solubility) |
| Plasma Protein Binding | 85–90% (High binding affinity) |
| CYP450 Metabolism | Primarily CYP3A4/2D6 substrates |
The epoxide group raises potential toxicity concerns due to DNA alkylation risks, necessitating prodrug strategies or structural masking in therapeutic applications .
Pharmacological and Industrial Applications
Polymer Chemistry Applications
Epoxide-functionalized piperidines act as crosslinkers in epoxy resins. The rigidity of the piperidine ring enhances thermal stability in cured polymers .
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